4-(Pentan-3-YL)piperidine
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Overview
Description
4-(Pentan-3-YL)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. This compound is characterized by the presence of a pentan-3-yl group attached to the fourth position of the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentan-3-YL)piperidine can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium . Another method includes the multi-component reaction of anilines, acetoacetates, and aromatic aldehydes under optimized conditions to produce functionalized piperidines .
Industrial Production Methods
For large-scale industrial production, the method involving the salifying reaction of 3-(4-nitrophenyl)pyridine and 3-halogenated propylene followed by reduction with zinc chloride and sodium borohydride is particularly suitable. This method avoids the use of precious metals, making it cost-effective and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(Pentan-3-YL)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the piperidine ring into piperidinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or rhodium catalysts is commonly used.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include substituted piperidines, piperidinones, and other functionalized derivatives .
Scientific Research Applications
4-(Pentan-3-YL)piperidine and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in organic synthesis for the preparation of more complex molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Pentan-3-YL)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives have been shown to inhibit the phosphatidylinositol-3-kinase/Akt signaling pathway, which is crucial for the survival of cancer cells . This inhibition leads to decreased phosphorylation of key proteins, ultimately resulting in cell death.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory effects.
Matrine: Another piperidine alkaloid with antiproliferative effects on cancer cells.
Uniqueness
4-(Pentan-3-YL)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H21N |
---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
4-pentan-3-ylpiperidine |
InChI |
InChI=1S/C10H21N/c1-3-9(4-2)10-5-7-11-8-6-10/h9-11H,3-8H2,1-2H3 |
InChI Key |
JXKWWRSXIDJLPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1CCNCC1 |
Origin of Product |
United States |
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